α-Lactose monohydrate is a naturally occurring disaccharide sugar found in milk. It is a crystalline solid composed of one molecule of lactose and one molecule of water. α-Lactose monohydrate is classified as a reducing sugar due to the presence of a free anomeric carbon. In scientific research, α-lactose monohydrate is often used as a model compound for studying carbohydrate chemistry, crystallization, and dehydration processes, and as a common excipient in pharmaceutical formulations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Lactose monohydrate is classified as a carbohydrate, specifically a disaccharide. It is derived primarily from whey, a byproduct of cheese production, or directly from milk. Lactose occurs naturally in the milk of mammals and is a significant source of energy for infants. In its crystalline form, lactose monohydrate contains one molecule of water for each molecule of lactose, which is critical for its stability and solubility in various applications .
Lactose monohydrate can be synthesized through several methods:
The conditions for these syntheses vary but typically involve controlled temperatures (around 60 °C) and pressures (up to 60 bar) to optimize yield and purity.
Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O. Its structure consists of two sugar units linked by a β-1,4-glycosidic bond:
The presence of the water molecule in its crystalline form influences its physical properties, such as solubility and stability. X-ray diffraction studies have shown that lactose monohydrate crystallizes in a monoclinic system .
Lactose monohydrate undergoes various chemical reactions:
These reactions are crucial in food processing and pharmaceutical formulations.
The mechanism of action for lactose primarily involves its role as a carbohydrate source in biological systems:
The enzymatic hydrolysis of lactose by lactase is particularly important for individuals with lactose intolerance, allowing them to digest dairy products without discomfort .
Lactose monohydrate exhibits several notable physical and chemical properties:
Chemical tests such as infrared spectroscopy confirm its identity by detecting characteristic functional groups associated with carbohydrates .
Lactose monohydrate has diverse applications across various fields:
Lactose monohydrate is a disaccharide carbohydrate with the systematic name 4-O-β-D-galactopyranosyl-D-glucopyranose monohydrate. Its molecular formula is C~12~H~22~O~11~·H~2~O, comprising one D-glucose and one D-galactose unit linked by a β-1,4-glycosidic bond. The glucose moiety exists in a pyranose ring configuration, while the anomeric carbon (C1) of galactose adopts the β-orientation. This linkage confers distinct chemical properties, including restricted rotation around the glycosidic bond and susceptibility to acid hydrolysis [1] [8].
Lactose exhibits anomerism due to mutarotation in solution. The α-anomer has a specific rotation of +89.4°, while the β-anomer rotates polarized light at +35° [1]. At equilibrium (20°C), dissolved lactose exists as 37% α-anomer and 63% β-anomer. This equilibrium shifts with temperature; above 93.5°C, β-lactose predominates due to its higher thermal stability [1] [4]. Crystalline forms differ significantly:
Table 1: Characteristics of Lactose Isomers
Property | α-Lactose Monohydrate | β-Lactose (Anhydrous) |
---|---|---|
Crystalline Form | Tomahawk | Needle-like |
Specific Rotation (°) | +89.4 | +35 |
Solubility (g/100g, 20°C) | 7.4 | 50 |
Hygroscopicity | Low | High |
Melting Point | 202°C (decomp.) | 252°C |
The mutarotation rate is pH-dependent, minimal at pH 5, and accelerates under acidic or alkaline conditions. During industrial processing, rapid crystallization favors α-monohydrate formation, while spray drying generates amorphous lactose with mixed anomers [1] [4].
Lactose synthesis occurs exclusively in the mammary epithelial cells (MECs) of lactating mammals. The process is catalyzed by the lactose synthase (LS) complex, located in the Golgi apparatus. This complex comprises two protein subunits:
Biosynthesis proceeds via three stages:
Lactose concentration governs milk volume due to its osmoregulatory function. Each lactose molecule binds multiple water molecules via hydrogen bonding, maintaining milk isotonicity with blood (290 mOsm/kg). Consequently, species with higher milk lactose content (e.g., humans: 6.7–7.4%) produce larger milk volumes than low-lactose species (e.g., seals: 0–1%) [5] [9].
Table 2: Lactose Concentrations Across Mammalian Species
Species | Lactose (g/L) | % of Milk Energy | Oligosaccharide:Lactose Ratio |
---|---|---|---|
Human | 70 | 40% | 0.21–0.38 |
Bovine | 44–56 | 30% | <0.001 |
Mouse | 24–28 | – | – |
Tammar Wallaby | 25–39* | – | Increases post-weaning |
Polar Bear | Trace | – | 52:1 |
*Decreases after 28 weeks of lactation [5].
Industrial lactose derives from bovine whey, a byproduct of cheese manufacturing. The process involves sequential purification steps:
Pharmaceutical-grade lactose requires additional purification:
Table 3: Industrial Lactose Production Methods
Process Step | Techniques | Key Parameters | Output |
---|---|---|---|
Protein Removal | Ultrafiltration, Nanofiltration | 10–50 kDa membranes, 40–50°C | Whey permeate (0.3% protein) |
Demineralization | Ion exchange, Electrolysis | Cation/anion resins, pH 4.0–7.0 | Demineralized permeate (0.02% ash) |
Crystallization | Cooling crystallization | From 60°C to 20°C at 2–3°C/hour | α-Lactose slurry (50% solids) |
Refining | Decantation, Centrifugation | Ethanol washing (40–80% v/v) | Wet crystals (12% moisture) |
Drying | Fluidized-bed drying | 90–100°C, 20–30 minutes | α-Lactose monohydrate (99.5% purity) |
Innovative methods include continuous crystallization with anti-solvents (e.g., ethanol) and membrane chromatography, yielding 95% pure lactose directly from permeate [3] [8].
Lactose monohydrate and anhydrous lactose exhibit distinct physicochemical properties due to hydration state differences:
Interconversion Conditions:
Pharmaceutical applications exploit these differences:
Table 4: Comparative Properties of Lactose Hydration States
Property | α-Lactose Monohydrate | Anhydrous α-Lactose | Anhydrous β-Lactose |
---|---|---|---|
Water Content | 5% (crystalline) | ≤0.5% | ≤0.5% |
Crystal Shape | Tomahawk | Irregular prismatic | Needle-like |
True Density (g/cm³) | 1.54 | 1.59 | 1.59 |
Solubility (g/100mL) | 7.4 | 17 | 50 |
Hygroscopicity | Low | High | Very high |
*Tablet Tensile Strength (MPa) | 1.2 | 1.8 | 2.5 |
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